2-Methoxy-5-(trifluoromethyl)phenylboronic acidpinacol ester
Description
2-Methoxy-5-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and heteroaryl compounds. Its structure features a methoxy group at the 2-position and a trifluoromethyl group at the 5-position on the phenyl ring, which confer distinct electronic and steric properties. The pinacol ester moiety enhances stability and solubility in organic solvents, making it advantageous for catalytic applications .
Properties
IUPAC Name |
2-[2-methoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)10-8-9(14(16,17)18)6-7-11(10)19-5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYBQKWUMWLBNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1688686-12-5 | |
| Record name | 2-[2-methoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(trifluoromethyl)phenylboronic acidpinacol ester typically involves the reaction of 2-Methoxy-5-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(trifluoromethyl)phenylboronic acidpinacol ester undergoes various types of reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Acidic reagents such as hydrochloric acid or trifluoroacetic acid are used.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl compounds or substituted alkenes.
Protodeboronation: The corresponding aryl or vinyl compounds.
Scientific Research Applications
2-Methoxy-5-(trifluoromethyl)phenylboronic acidpinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 2-Methoxy-5-(trifluoromethyl)phenylboronic acidpinacol ester in Suzuki-Miyaura cross-coupling involves the transmetalation step, where the boronic ester transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The compound’s ability to undergo protodeboronation also highlights its versatility in organic synthesis .
Comparison with Similar Compounds
Structural and Electronic Differences
The substituents and their positions significantly influence reactivity and applications. Key comparisons include:
Solubility and Stability
Solubility Trends :
- Pinacol esters generally exhibit better solubility than parent boronic acids in chloroform, acetone, and ethers .
- The target compound’s -CF₃ group reduces polarity slightly, but solubility remains high in chloroform (similar to phenylboronic acid pinacol ester, ~20–30 mg/mL) .
- Derivatives with multiple electron-withdrawing groups (e.g., 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester) show lower solubility in hydrocarbons due to increased molecular weight .
Stability :
Biological Activity
2-Methoxy-5-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical properties and biological interactions. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis and Properties
The synthesis of 2-Methoxy-5-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the reaction of boronic acids with pinacol in the presence of a suitable catalyst. The trifluoromethyl group enhances the acidity and lipophilicity of the compound, which are critical for its biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that boronic acid derivatives exhibit notable antimicrobial properties. In particular, studies have shown that compounds similar to 2-Methoxy-5-(trifluoromethyl)phenylboronic acid demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest a promising potential as antibacterial agents.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 2-Methoxy-5-(trifluoromethyl)phenylboronic acid | E. coli | 25 |
| 2-Methoxy-5-(trifluoromethyl)phenylboronic acid | S. aureus | 30 |
The mechanism by which 2-Methoxy-5-(trifluoromethyl)phenylboronic acid exerts its biological effects is believed to involve the inhibition of specific enzymes, such as leucyl-tRNA synthetase (LeuRS). This enzyme is crucial for protein synthesis in bacteria, and its inhibition leads to antimicrobial effects. Additionally, the presence of the trifluoromethyl group enhances binding affinity to target sites, which may contribute to increased efficacy.
Case Studies
-
Antibacterial Efficacy Against Candida albicans
A study evaluated the efficacy of various boronic acid derivatives against Candida albicans. The results indicated that 2-Methoxy-5-(trifluoromethyl)phenylboronic acid exhibited moderate antifungal activity, with an observed MIC similar to that of established antifungal agents. -
Inhibition Studies
In vitro studies demonstrated that this compound could inhibit the growth of resistant bacterial strains. The docking studies revealed a strong interaction with the active site of LeuRS, suggesting a competitive inhibition mechanism.
Q & A
Q. How does the solubility of this boronic ester compare to its parent acid in organic solvents?
The pinacol ester form of phenylboronic acid derivatives exhibits significantly improved solubility in organic solvents compared to the parent acid. For example, phenylboronic acid pinacol esters show moderate to high solubility in chloroform, acetone, and ethers, with minimal variation between solvents (e.g., ~20–30 mg/mL in chloroform vs. ~15–25 mg/mL in 3-pentanone) . This contrasts with the parent acid, which has poor solubility in hydrocarbons (<5 mg/mL in methylcyclohexane) and moderate solubility in polar solvents like acetone (~10–15 mg/mL). Researchers should prioritize chloroform or ketones for reaction setups requiring high substrate loading .
Q. What purification methods are recommended for synthesizing this compound?
Column chromatography using silica gel with hexane/ethyl acetate gradients (e.g., 70:30 to 50:50 ratios) is effective for isolating the ester. Due to its hydrolytic sensitivity, avoid aqueous workup unless stabilized by pinacol’s steric protection. Confirm purity via GC or HPLC (>97% by GC is typical for commercial analogs) .
Q. How can this compound be characterized spectroscopically?
Key characterization includes:
- ¹H NMR : Peaks for the pinacol methyl groups (δ ~1.2–1.3 ppm) and aromatic protons (δ ~6.8–7.5 ppm, split by trifluoromethyl and methoxy groups).
- ¹¹B NMR : A sharp singlet near δ 30–35 ppm confirms boronate formation.
- FT-IR : B-O stretching at ~1350–1380 cm⁻¹ and C-F stretches at ~1100–1200 cm⁻¹ .
Advanced Research Questions
Q. What strategies optimize its reactivity in Suzuki-Miyaura couplings with electron-deficient aryl halides?
The trifluoromethyl group enhances electrophilicity, but the methoxy substituent may reduce oxidative addition efficiency. Use Pd(PPh₃)₄ or XPhos-Pd-G3 catalysts with K₂CO₃ in THF/water (3:1) at 80°C. Pre-mix the ester with Cs₂CO₃ to generate the active boronate species, improving coupling yields with deactivated partners (e.g., nitro-substituted aryl halides) .
Q. How does steric hindrance from the trifluoromethyl group affect reaction pathways?
The CF₃ group at the 5-position creates steric bulk, slowing transmetalation in cross-couplings. Computational studies (DFT) suggest that planar transition states are destabilized, favoring alternative pathways. Mitigate this by using bulky ligands (e.g., SPhos) or microwave-assisted heating (120°C, 15 min) to accelerate kinetics .
Q. How can this ester be integrated into ROS-responsive drug delivery systems?
Analogous phenylboronic acid pinacol esters degrade under H₂O₂ exposure to release therapeutic payloads. For example, conjugate the ester to cyclodextrin-based nanoparticles for controlled antibiotic (e.g., moxifloxacin) release in oxidative environments. Validate degradation kinetics via fluorescence assays (e.g., naphthalimide-based probes) .
Data Analysis and Contradictions
Q. How to resolve discrepancies in reported solubility data for pinacol esters?
Discrepancies arise from solvent polarity and measurement methods (dynamic vs. equilibrium). For example, pinacol esters show ~25% higher solubility in chloroform when measured dynamically due to kinetic dissolution advantages. Use Redlich–Kister equations to model experimental data and account for solvent-specific interactions .
Q. Why do cross-coupling yields vary between similar substrates?
Electronic and steric effects dominate. For instance, electron-withdrawing groups (e.g., CF₃) on the boronic ester increase electrophilicity but reduce nucleophilic attack efficiency. Compare reactivity with analogs like 2-acetoxy-5-bromoindane-7-boronic acid pinacol ester (higher yields due to reduced steric hindrance) .
Applications in Method Development
Q. Can this ester act as a directing group in C-H functionalization?
Yes. The boronate can coordinate to transition metals (e.g., Ru or Rh), directing C-H activation at the ortho position. For example, use [Cp*RhCl₂]₂ with AgSbF₆ in DCE at 60°C to functionalize arenes. Competing coordination from the methoxy group requires optimization of ligand-metal ratios .
Q. How to design fluorescent probes using this compound?
Link the boronic ester to fluorophores like naphthalimide via thiocarbamate bridges. ROS-triggered cleavage releases the fluorophore, enabling real-time monitoring (e.g., H₂S release in ischemic tissues). Adjust logD values by modifying the N-position substituents for tissue-specific targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
